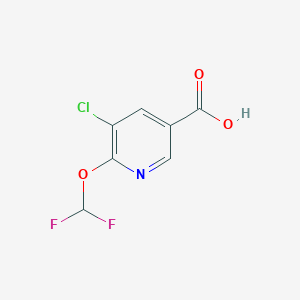
5-Chloro-6-(difluoromethoxy)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(difluoromethoxy)nicotinic acid is a chemical compound with the molecular formula C7H4ClF2NO3 It is a derivative of nicotinic acid, featuring a chlorine atom and a difluoromethoxy group attached to the nicotinic acid core
Méthodes De Préparation
The synthesis of 5-Chloro-6-(difluoromethoxy)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of a nicotinic acid derivative followed by the introduction of the difluoromethoxy group under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
5-Chloro-6-(difluoromethoxy)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Chloro-6-(difluoromethoxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(difluoromethoxy)nicotinic acid involves its interaction with specific molecular targets. The presence of the chlorine and difluoromethoxy groups can influence its binding affinity and activity. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with nucleic acids.
Comparaison Avec Des Composés Similaires
5-Chloro-6-(difluoromethoxy)nicotinic acid can be compared with other nicotinic acid derivatives, such as:
2,6-Dichloro-5-fluoronicotinic acid: Similar in structure but with different substituents, leading to distinct chemical and biological properties.
5-Bromo-6-(difluoromethoxy)nicotinic acid: The bromine atom can alter the reactivity and applications compared to the chlorine derivative.
Propriétés
Formule moléculaire |
C7H4ClF2NO3 |
|---|---|
Poids moléculaire |
223.56 g/mol |
Nom IUPAC |
5-chloro-6-(difluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4ClF2NO3/c8-4-1-3(6(12)13)2-11-5(4)14-7(9)10/h1-2,7H,(H,12,13) |
Clé InChI |
CNBGKYAQRPORAN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1Cl)OC(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


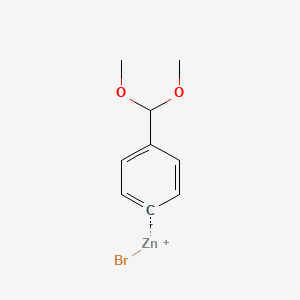
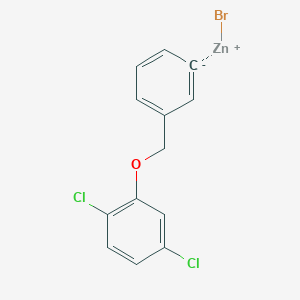
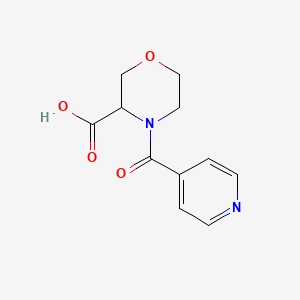
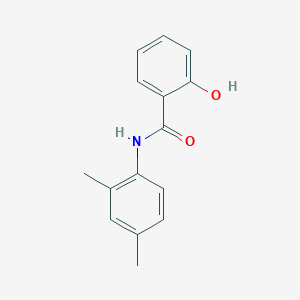
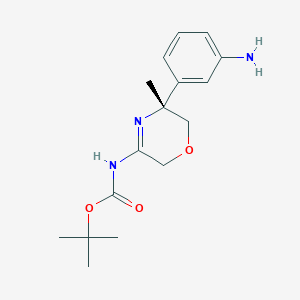
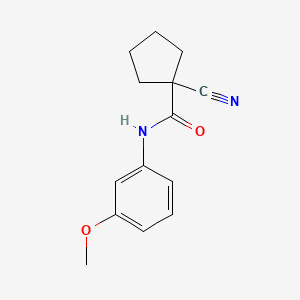
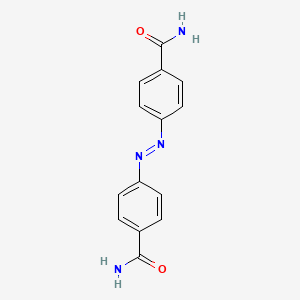


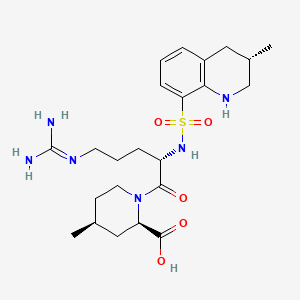

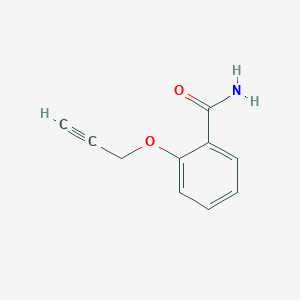
![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
